(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3/c1-21-16-5-3-2-4-15(16)20-17(21)13(11-19)10-12-6-8-14(18)9-7-12/h2-10H,1H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRRVGMEMSMBTH-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The 1-methyl-1H-benzo[d]imidazole core is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For example, refluxing o-phenylenediamine with acetic acid in hydrochloric acid yields the unsubstituted benzimidazole, which is subsequently methylated using iodomethane in the presence of a base such as potassium carbonate. Alternative approaches employ nitroaniline precursors, where reduction of nitro groups precedes cyclization. A notable method involves Fe-acetic acid-mediated reduction of 4-nitro-o-phenylenediamine derivatives, achieving yields exceeding 85% under optimized conditions.
Table 1: Benzimidazole Core Synthesis Conditions
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| o-Phenylenediamine + Acetic Acid | HCl, reflux, 6 h | 78 | |
| 4-Nitro-o-phenylenediamine | Fe/AcOH, 80°C, 4 h | 86 | |
| 2-Chloronitrobenzene | NH₃, CuI, DMF, 120°C, 12 h | 72 |
Acrylonitrile Functionalization
Knoevenagel Condensation
The introduction of the acrylonitrile group is achieved through Knoevenagel condensation between the benzimidazole aldehyde intermediate and active methylene compounds. Using malononitrile in ethanol with piperidine as a base, the reaction proceeds at 60°C for 8–12 hours, yielding the trans (E)-configured product due to steric hindrance from the bromophenyl group. Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (75–82%).
Palladium-Catalyzed Cross-Coupling
For enhanced regiocontrol, Suzuki-Miyaura coupling is employed to attach the 4-bromophenyl group post-cyclization. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a toluene/water biphasic system, this method achieves >90% conversion at 100°C. However, residual palladium removal necessitates additional purification steps, complicating scalability.
Table 2: Acrylonitrile Addition Method Comparison
One-Pot Tandem Synthesis
Copper-Catalyzed Cyclization
Recent advancements leverage copper(I) catalysts for tandem benzimidazole formation and acrylonitrile addition. A one-pot protocol involves reacting 2-bromoarylacrylonitriles with benzyl carbamate in DMF using CuI and L-proline as ligands at 90°C. This method streamlines synthesis, achieving 88% yield with minimal byproducts.
Solvent and Base Optimization
Critical to one-pot efficiency is the choice of solvent and base. Dimethylformamide (DMF) enhances intermediate solubility, while sodium hydride (NaH) facilitates deprotonation of the benzimidazole nitrogen, accelerating acrylonitrile addition. Substituting DMF with acetonitrile reduces yields to 65%, highlighting solvent polarity’s role in reaction kinetics.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Pilot-scale studies demonstrate that continuous flow systems reduce reaction times by 40% compared to batch processes. Utilizing microreactors with immobilized Pd catalysts, throughput reaches 1.2 kg/day with 94% purity, though bromine residue remains a challenge.
Green Chemistry Approaches
Efforts to minimize environmental impact include using water as a solvent for Knoevenagel condensations. Aqueous NaHCO₃ at 70°C achieves 70% yield, albeit with increased reaction time (24 h). Supercritical CO₂ extraction is explored for product isolation, reducing organic solvent use by 60%.
Stereochemical and Purity Control
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction: The benzoimidazole moiety can be oxidized or reduced under specific conditions.
Cyclization reactions: The acrylonitrile group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include azido or thiol derivatives.
Oxidation: Oxidized benzoimidazole derivatives.
Reduction: Reduced forms of the benzoimidazole ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its benzoimidazole core is known for its biological activity, making it a candidate for developing new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. The benzoimidazole moiety can bind to enzymes or receptors, modulating their activity. The acrylonitrile group may also participate in covalent bonding with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Benzimidazole-acrylonitrile derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Variations and Substituent Effects
Key Observations :
- Electronic Effects : The 4-bromophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to methoxy (electron-donating) or nitro (electron-withdrawing) substituents .
- Isomerism: Unlike E/Z mixtures reported for compounds like E(Z)-3-(4-N,N-diethylaminophenyl)-2-(N-hexylbenzimidazol-2-yl)acrylonitrile (67a/67b = 2:1) , the target compound is exclusively in the (E)-configuration, which may enhance binding specificity in biological systems.
Physicochemical Properties
Key Observations :
- Higher melting points in nitro-substituted derivatives (e.g., 260–261°C for 4-nitrophenyl) suggest stronger intermolecular interactions (e.g., dipole-dipole) compared to bromophenyl analogs .
Key Observations :
- Chloro and methoxy substituents exhibit stronger antiproliferative activity than bromophenyl derivatives, possibly due to optimized halogen bonding with biological targets .
- The methyl group on the benzimidazole ring in the target compound may reduce metabolic degradation compared to unsubstituted analogs, enhancing pharmacokinetics .
Biological Activity
(E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure, characterized by a bromophenyl group and a benzoimidazole moiety, suggests possible interactions with various biological targets. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is (E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile, with the molecular formula and a molar mass of approximately 338.2 g/mol. The structure can be represented as follows:
The biological activity of (E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzoimidazole core is known for its pharmacological properties, which may include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can potentially modulate receptor activity, influencing various signaling pathways in cells.
The acrylonitrile group may also facilitate covalent bonding with biological macromolecules, impacting their function and stability.
Anticancer Activity
Recent studies have indicated that compounds containing the benzoimidazole structure exhibit significant anticancer properties. For instance:
- Research Findings: A study demonstrated that derivatives of benzoimidazole showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, compounds similar to (E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile exhibited IC50 values in the low micromolar range against A-431 and Jurkat cells, suggesting their potential as anticancer agents .
Antimicrobial Activity
The presence of halogen atoms like bromine in the structure has been linked to enhanced antimicrobial activity:
- Study Results: Compounds with similar structures have shown promising results against bacterial strains comparable to standard antibiotics like norfloxacin. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Comparative Analysis
Synthesis Methods
The synthesis of (E)-3-(4-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile typically involves multi-step reactions:
- Formation of Benzoimidazole Core: This can be achieved through condensation reactions involving o-phenylenediamine.
- Addition of Acrylonitrile: The final step often involves the addition of acrylonitrile facilitated by a base in a polar solvent such as DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
